Pregna-1,4-dien-21-al, 11beta-hydroxy-3,20-dioxo-
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Overview
Description
Pregna-1,4-dien-21-al, 11beta-hydroxy-3,20-dioxo- is a steroid compound that plays a significant role in the synthesis of corticosteroids. This compound is part of the C22 steroid family, which is crucial for the production of adrenocortical and pregestational hormones .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pregna-1,4-dien-21-al, 11beta-hydroxy-3,20-dioxo- involves the transformation of phytosterols. The process includes the knockout of specific genes such as 3-ketosteroid-9-hydroxylase (KshA) and 17β-hydroxysteroid dehydrogenase (Hsd4A) in Mycolicibacterium neoaurum. This genetic modification blocks the degradation of the steroid nucleus and the accumulation of C19 steroids .
Industrial Production Methods
In an industrial setting, the production of this compound is enhanced by overexpressing genes like NADH oxidase (NOX) and catalase (KATE). These modifications improve the purity and yield of the compound, achieving up to 10.5 g/L with a purity of 95.2% .
Chemical Reactions Analysis
Types of Reactions
Pregna-1,4-dien-21-al, 11beta-hydroxy-3,20-dioxo- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its transformation into other steroid derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like NADH oxidase and reducing agents such as catalase. The conditions often involve specific pH levels and temperatures to optimize the reaction rates and yields .
Major Products Formed
The major products formed from these reactions include other steroid derivatives like 21-hydroxy-20-methyl-pregna-4-ene-3-one and 9,21-dihydroxy-20-methyl-pregna-4-ene-3-one .
Scientific Research Applications
Pregna-1,4-dien-21-al, 11beta-hydroxy-3,20-dioxo- has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various steroid drugs.
Biology: It is used to study steroid metabolism and the role of specific enzymes in steroid biosynthesis.
Medicine: This compound is crucial for the development of corticosteroids, which are used to treat inflammatory and autoimmune conditions.
Industry: It is used in the pharmaceutical industry for the large-scale production of steroid drugs.
Mechanism of Action
The mechanism of action of Pregna-1,4-dien-21-al, 11beta-hydroxy-3,20-dioxo- involves its interaction with specific enzymes and receptors in the body. It acts as a precursor for the synthesis of corticosteroids, which exert their effects by binding to glucocorticoid receptors. This binding leads to the regulation of gene expression and modulation of inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
- 21-hydroxy-20-methyl-pregna-4-ene-3-one
- 9,21-dihydroxy-20-methyl-pregna-4-ene-3-one
- Androst-4-ene-3,17-dione
- Androst-1,4-diene-3,17-dione
Uniqueness
Pregna-1,4-dien-21-al, 11beta-hydroxy-3,20-dioxo- is unique due to its specific structure and the presence of hydroxyl and aldehyde groups, which make it an ideal precursor for the synthesis of Δ1-steroids like prednisolone .
Properties
CAS No. |
14000-16-9 |
---|---|
Molecular Formula |
C21H26O4 |
Molecular Weight |
342.4 g/mol |
IUPAC Name |
2-[(8S,9S,10R,11S,13S,14S,17S)-11-hydroxy-10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoacetaldehyde |
InChI |
InChI=1S/C21H26O4/c1-20-8-7-13(23)9-12(20)3-4-14-15-5-6-16(18(25)11-22)21(15,2)10-17(24)19(14)20/h7-9,11,14-17,19,24H,3-6,10H2,1-2H3/t14-,15-,16+,17-,19+,20-,21-/m0/s1 |
InChI Key |
HALYFOGUUZKORR-HJTSIMOOSA-N |
Isomeric SMILES |
C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)C=O)CCC4=CC(=O)C=C[C@]34C)O |
Canonical SMILES |
CC12CC(C3C(C1CCC2C(=O)C=O)CCC4=CC(=O)C=CC34C)O |
Origin of Product |
United States |
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